molecular formula C11H15NO B7963512 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline

6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B7963512
M. Wt: 177.24 g/mol
InChI Key: JYGWFRHNZYJKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines It is characterized by a methoxy group at the 6th position and a methyl group at the 5th position on the isoquinoline skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce decahydroisoquinoline derivatives .

Scientific Research Applications

6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with various molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential role in modulating neurotransmitter activity . The compound may also influence the release of neurotransmitters such as dopamine and GABA under specific conditions.

Comparison with Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline
  • 5-Methyl-1,2,3,4-tetrahydro-isoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Comparison: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-10-5-6-12-7-9(10)3-4-11(8)13-2/h3-4,12H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGWFRHNZYJKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.